4H-Cyclopenta[b]quinoline
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Overview
Description
4H-Cyclopenta[b]quinoline is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta[b]quinoline typically involves multi-step reactions. One common method is the palladium-catalyzed cascade reaction, which combines aza-Wacker and Povarov reactions. This method efficiently converts anilines and 1,6-dienes into hexahydro-cyclopenta[b]quinolines under optimized conditions, yielding up to 79% with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing similar palladium-catalyzed reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4H-Cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Chromium (III) salts or other oxidizing agents.
Reduction: Zinc/AcOH or triphenylphosphine.
Substitution: Alkyl halides, thiols, and diselenides.
Major Products:
- Oxidation products include quinoline-1,8-dione derivatives.
- Reduction products include tetrahydroquinoline derivatives.
- Substitution products vary based on the substituents introduced .
Scientific Research Applications
4H-Cyclopenta[b]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]quinoline involves its interaction with molecular targets such as DNA and enzymes. As an intercalating agent, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, it can inhibit enzymes like tyrosine kinases, topoisomerase, and tubulin polymerization, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Quinoline: A simpler structure without the cyclopentane ring.
Tetrahydroquinoline: A reduced form with hydrogenated rings.
Phenanthroline: A related compound with a different fused ring system.
Uniqueness: 4H-Cyclopenta[b]quinoline stands out due to its fused cyclopentane-quinoline structure, which imparts unique chemical properties and biological activities.
Properties
CAS No. |
268-84-8 |
---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C12H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8,13H |
InChI Key |
UDQOWGWWASNVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C3N2 |
Origin of Product |
United States |
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